molecular formula C24H32N2O5 B12431398 Metoserpate-d3

Metoserpate-d3

Cat. No.: B12431398
M. Wt: 431.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-WGEDVAFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metoserpate-d3 is a deuterated analog of Metoserpate, specifically designed for use as an internal standard in quantitative mass spectrometry-based analysis. This high-purity, isotopically labeled compound enables precise and accurate measurement of the parent molecule in complex biological matrices, thereby ensuring data reliability in research settings. The parent compound, Metoserpate (as Metoserpate hydrochloride), is a chemical with a known history of use as a veterinary tranquilizer for managing specific stress conditions in poultry, such as hysteria in replacement pullets . Metoserpate is classified as a yohimbine alkaloid and is a small molecule with the chemical formula C 24 H 32 N 2 O 5 . While the precise mechanism of action for Metoserpate has not been fully elucidated, its structural class suggests potential activity on neurochemical pathways. The deuterated form, this compound, is critical for advancing analytical methodologies in pharmacological and toxicological studies. It allows researchers to correct for variations during sample preparation and instrument analysis, improving the quantification of the native compound. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N2O5

Molecular Weight

431.5 g/mol

IUPAC Name

methyl (1R,15S,17S,18R,19S,20S)-6,18-dimethoxy-17-(trideuteriomethoxy)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1/i2D3

InChI Key

FPGCYQVKNKEGRQ-WGEDVAFOSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Origin of Product

United States

Synthesis and Isotopic Characterization of Metoserpate D3

Deuterium (B1214612) Labeling Methodologies for Metoserpate-d3

The introduction of deuterium atoms into the Metoserpate (B1676521) molecule can be achieved through various chemical strategies. These methods are designed to be highly selective, ensuring that deuterium is incorporated at specific, stable positions within the molecule.

Strategies for Site-Specific Deuterium Incorporation

The stable introduction of three deuterium atoms (d3) onto the Metoserpate scaffold necessitates a strategic approach, often targeting the methoxy (B1213986) group at the C11 position of the indole (B1671886) ring, a common site for metabolic activity in related yohimbine (B192690) alkaloids. A primary strategy for achieving this is through the use of a deuterated methylating agent.

Another viable approach is the acid-catalyzed hydrogen-deuterium (H-D) exchange on the aromatic portion of the indole nucleus. nih.govacs.org This method leverages the reactivity of certain aromatic protons under acidic conditions in the presence of a deuterium source. For indole alkaloids, specific iridium-based catalysts have been shown to facilitate site-selective C-H activation and subsequent deuteration. acs.orgresearchgate.netacs.org By selecting the appropriate catalyst and reaction conditions, deuterium can be directed to specific positions on the indole ring system. For instance, protecting groups on the indole nitrogen can direct iridium catalysts to the C2 position. acs.org

Chemical Reaction Pathways for this compound Synthesis

A plausible synthetic route to this compound involves the O-methylation of a suitable precursor, such as 18-epireserpic acid, using a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4). This reaction would typically be carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the deuterated methyl source.

The general synthetic scheme would proceed as follows:

Precursor Availability: The synthesis would commence with a suitable precursor of Metoserpate, such as a demethylated analog at the C11-methoxy position.

Deprotonation: The precursor is treated with a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent to generate the corresponding alkoxide or phenoxide.

Deuteromethylation: The resulting anion is then reacted with a deuterated methylating agent (e.g., iodomethane-d3). The alkoxide/phenoxide displaces the iodide, forming the C11-O-CD3 bond.

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical purity.

An alternative pathway could involve the total synthesis of the yohimbine scaffold, incorporating the deuterated methoxy group at an earlier stage. However, late-stage deuteration of the final molecule or a close precursor is often more efficient.

Yield Optimization and Reaction Scalability

Optimizing the yield of this compound synthesis involves careful control of reaction parameters. Key factors include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. For the deuteromethylation reaction, ensuring anhydrous conditions is critical to prevent quenching of the base and the reactive anion. The scalability of this synthesis is generally feasible, as the required reagents and techniques are standard in medicinal and organic chemistry laboratories. nih.govacs.org The primary considerations for scaling up the reaction would be the availability and cost of the deuterated methylating agent and the efficiency of the final purification step.

Analytical Verification of Isotopic Enrichment and Purity

Following synthesis, the resulting this compound must be rigorously analyzed to confirm its identity, chemical purity, isotopic enrichment, and the specific location of the deuterium atoms.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HR-MS) is the primary technique for determining the isotopic enrichment of this compound. rsc.org By providing highly accurate mass measurements, HR-MS can distinguish between the unlabeled Metoserpate (M) and its deuterated isotopologues (M+1, M+2, M+3, etc.).

The analysis involves acquiring the full scan mass spectrum of the purified product. The relative intensities of the ion peaks corresponding to the unlabeled compound and the various deuterated species are used to calculate the percentage of isotopic enrichment. almacgroup.comnih.gov For this compound, the target is to have the vast majority of the ion current at the M+3 peak, with minimal contributions from M, M+1, and M+2.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesTheoretical m/zObserved m/zRelative Abundance (%)
Metoserpate (M+H)⁺429.2333429.23310.5
Metoserpate-d1 (M+1+H)⁺430.2396430.23941.0
Metoserpate-d2 (M+2+H)⁺431.2458431.24571.5
This compound (M+3+H)⁺ 432.2521 432.2519 97.0

Note: This data is illustrative and represents a typical successful deuteration for use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location Confirmation

While HR-MS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unequivocally determining the location of the deuterium atoms within the molecule. Both ¹H NMR and ¹³C NMR are utilized for this purpose.

In the ¹H NMR spectrum of this compound (assuming deuteration at the C11-methoxy group), the characteristic singlet corresponding to the methoxy protons at approximately 3.8 ppm would be significantly diminished or absent. The disappearance of this signal provides strong evidence for successful deuteration at the intended site.

In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (C11-O-C D3) will exhibit a characteristic triplet multiplicity due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding carbon in unlabeled Metoserpate. The observation of this triplet confirms the location of the deuterium label. umich.edu

Table 2: Comparative NMR Data for Metoserpate and this compound

NucleusUnlabeled Metoserpate (ppm)This compound (ppm)Key Observation
¹H NMR ~3.8 (s, 3H, -OCH₃)Signal significantly reduced or absentConfirms deuteration of the methoxy group.
¹³C NMR ~56.0 (q, -OC H₃)~55.5 (t, J ≈ 22 Hz, -OC D₃)Confirms the C-D bonds at the methoxy carbon.

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The key diagnostic feature is the change in the signal's appearance.

The combination of HR-MS and NMR spectroscopy provides a comprehensive characterization of the synthesized this compound, ensuring its high quality and suitability as an internal standard for quantitative bioanalytical applications.

Chromatographic Purity Assessment of Synthesized this compound

The chemical purity of the synthesized this compound must be rigorously assessed to ensure that it is free from any unlabeled Metoserpate and other synthesis-related impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for such assessments.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be a suitable approach for determining the purity of this compound. Based on methods developed for similar compounds, a C18 column would likely be effective for the separation. researchgate.netresearchgate.net

A potential HPLC method could employ the following parameters:

ParameterCondition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA mixture of a buffered aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). For example, a gradient elution with 0.1% acetic acid in water and methanol could be used. researchgate.net
Flow Rate1.0 mL/min
DetectionUV detection at a wavelength determined by the UV spectrum of Metoserpate, or more sensitively, by tandem mass spectrometry (LC-MS/MS). researchgate.netfrontiersin.org
Injection Volume10 µL
Column TemperatureAmbient or controlled at a specific temperature, e.g., 25 °C

The purity is determined by integrating the peak area of this compound and any impurity peaks. A Certificate of Analysis for unlabeled Metoserpate indicates a purity of 96%, suggesting that this level of purity is considered acceptable for some applications, though the method of determination was not specified. lgcstandards.com For use as an internal standard, a purity of ≥98% is generally desirable.

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for a qualitative assessment of purity. A plausible TLC method for this compound could involve the following:

ParameterCondition
Stationary PhaseSilica gel 60 F254 plates science.gov
Mobile PhaseA mixture of solvents such as methylene (B1212753) chloride, acetone, and methanol in a specific ratio, for example, 7:1:0.5 (v/v/v). science.gov
VisualizationUnder UV light at 254 nm and/or by staining with a suitable reagent.

The presence of any impurities would be indicated by the appearance of additional spots on the TLC plate at different Rf values from the main spot of this compound.

Advanced Analytical Method Development and Validation Utilizing Metoserpate D3

Principles of Isotope-Dilution Mass Spectrometry (IDMS) with Metoserpate-d3

Isotope-dilution mass spectrometry is a powerful analytical technique that relies on altering the isotopic composition of the target analyte in a sample. By adding a known amount of an isotopically enriched standard—in this case, this compound—to the sample, quantification can be performed by measuring the ratio of the naturally occurring analyte to the isotopically labeled standard. This approach effectively corrects for variations in sample preparation and analytical detection, leading to highly accurate and precise measurements. nih.gov

Selection Criteria for this compound as an Internal Standard

The selection of an appropriate internal standard is critical for the success of an IDMS method. This compound is an ideal internal standard for the quantification of metoserpate (B1676521) due to several key characteristics:

Chemical Identity: this compound is chemically identical to the analyte, metoserpate, differing only in its isotopic composition. This ensures that both compounds exhibit nearly identical behavior during sample extraction, cleanup, and chromatographic separation.

Co-elution: Because of their similar physicochemical properties, this compound and metoserpate co-elute during liquid chromatography. This simultaneous elution is crucial for correcting matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.

Mass Difference: The deuterium (B1214612) (d3) label provides a distinct mass difference between the analyte and the internal standard. This mass difference allows for their simultaneous detection and differentiation by the mass spectrometer without spectral overlap.

Isotopic Purity and Stability: A high degree of isotopic enrichment and stability of the deuterium label are essential to prevent cross-contamination and ensure accurate quantification.

Advantages of Deuterated Internal Standards in Quantitative Analysis

The use of deuterated internal standards like this compound offers significant advantages in quantitative analysis:

Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a major challenge in LC-MS/MS analysis. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the standard remains constant, leading to more accurate results. researchgate.net

Compensation for Extraction Losses: During sample preparation, some of the analyte may be lost. A deuterated internal standard, when added at the beginning of the extraction process, experiences the same losses as the analyte. By measuring the final ratio, the initial concentration of the analyte can be accurately determined.

Improved Precision and Accuracy: By correcting for variations in both sample preparation and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. The following sections detail the development of an LC-MS/MS method for the analysis of metoserpate using this compound as an internal standard.

Optimization of Sample Preparation Techniques

The choice of sample preparation technique is crucial for removing interfering substances and concentrating the analyte of interest. Several techniques can be employed for the extraction of metoserpate from various matrices.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate compounds based on their differential solubilities in two immiscible liquids. For metoserpate analysis, samples can be extracted with a combination of 0.1% formic acid in acetonitrile (B52724) and then defatted with n-hexane. researchgate.net This approach has been successfully used for the analysis of metoserpate in animal-derived food products. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent to isolate analytes from a liquid sample. While specific SPE protocols for metoserpate are not widely detailed, methods developed for similar veterinary drugs often use cartridges like HLB (Hydrophilic-Lipophilic Balanced) for cleanup. researchgate.net

QuEChERS-based approaches: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach to sample preparation that involves an extraction and cleanup step. This method has been shown to be effective for the analysis of a wide range of veterinary drugs and pesticides in food matrices and could be adapted for metoserpate analysis. researchgate.net

Development of Chromatographic Separation Conditions for this compound and Analytes

Achieving good chromatographic separation is key to minimizing interferences and ensuring accurate quantification. The following parameters are critical in developing a suitable LC method.

Mobile Phase Composition: The choice of mobile phase affects the retention and peak shape of the analytes. A common mobile phase for the analysis of metoserpate consists of a gradient elution with methanol (B129727) and an aqueous solution containing an acid, such as 0.1% or 0.2% formic acid or 0.1% acetic acid. researchgate.netresearchgate.net The addition of an acid helps to improve the peak shape and ionization efficiency in positive electrospray ionization mode. nih.gov

Stationary Phase Selection: Reversed-phase chromatography is typically used for the separation of compounds like metoserpate. C18 columns are a common choice for this type of analysis. researchgate.net For instance, an Acquity UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm) has been used effectively. researchgate.net

Table 1: Example Chromatographic Conditions for Metoserpate Analysis

Parameter Condition Source
Column Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) researchgate.net
Mobile Phase A 0.2% Formic Acid in Water researchgate.net
Mobile Phase B Methanol researchgate.net

| Elution | Gradient | researchgate.net |

Mass Spectrometric Parameter Tuning

The optimization of mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and semi-polar compounds like metoserpate. Both positive and negative ionization modes can be tested, but positive mode is often preferred for this class of compounds. Some methods utilize polarity switching to detect different analytes in the same run. researchgate.net

Multiple Reaction Monitoring (MRM) Transitions: MRM is a highly selective and sensitive detection mode used in tandem mass spectrometry. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. youtube.com The selection of appropriate precursor and product ions for both metoserpate and this compound is crucial for the specificity of the method. While specific MRM transitions for this compound are not publicly available, they would be determined by infusing a standard solution into the mass spectrometer. The precursor ion for this compound would be expected to be 3 m/z units higher than that of metoserpate, with at least one major product ion also showing a corresponding mass shift.

Collision Energies: The collision energy applied in the collision cell determines the degree of fragmentation of the precursor ion. This parameter must be optimized for each MRM transition to maximize the signal of the product ion, thereby enhancing the sensitivity of the analysis. youtube.com

Table 2: List of Compounds

Compound Name
Metoserpate
This compound
Buquinolate

Comprehensive Method Validation According to Regulatory Guidelines

A validated LC-MS/MS method for the simultaneous determination of Metoserpate and other veterinary drugs in various animal-derived food products demonstrates the rigorous testing required to ensure a method is fit for its intended purpose. researchgate.netresearchgate.net The validation of such methods is performed in accordance with international regulatory guidelines, which mandate the evaluation of several key performance parameters. nih.govajpsonline.com While this compound serves as the internal standard, the validation parameters are established for the quantitative analysis of the parent compound, Metoserpate.

A study by Park et al. (2018) provides detailed validation data for a method developed to quantify Metoserpate in challenging matrices like pork, milk, and eggs. researchgate.net The key validation parameters from this research are outlined below.

Linearity and Range The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The method for Metoserpate was tested over a specific concentration range to establish this relationship. The calibration curves were prepared in the matrix of interest (matrix-matched calibration) to account for any influence from endogenous components of the sample. researchgate.net The method demonstrated excellent linearity within the working range of 5 to 50 ng/g, with a coefficient of determination (R²) of ≥0.991. researchgate.net

Precision, Accuracy, and Recovery Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the mean test results to the true value. Precision is typically expressed as the relative standard deviation (RSD), and accuracy is often expressed as the percentage of recovery. researchgate.net The validation was performed at three different concentration levels (5, 10, and 20 µg/kg) in pork, milk, and eggs. researchgate.net

The method's performance for intra-day (within a single day) and inter-day (over several days) analysis is summarized in the table below. The results, falling within generally accepted limits (typically ±15% for precision and accuracy), confirm the method's reliability. researchgate.netnih.gov

Table 1: Precision and Accuracy Data for Metoserpate Analysis

Data sourced from a validated LC-MS/MS method for Metoserpate in various animal tissues. researchgate.net

Validation Parameter Matrix Spiking Level (µg/kg) Result
Intra-Day Precision (%RSD) Pork, Milk, Egg 5, 10, 20 2.86 - 13.67%
Inter-Day Precision (%RSD) Pork, Milk, Egg 5, 10, 20 0.05 - 11.74%
Intra-Day Accuracy (% Recovery) Pork, Milk, Egg 5, 10, 20 80.0 - 108.65%

| Inter-Day Accuracy (% Recovery) | Pork, Milk, Egg | 5, 10, 20 | 74.06 - 107.15% |

Matrix Effects The matrix effect is the alteration of ionization efficiency for a given analyte due to the presence of co-eluting, undetected components in the sample matrix. nih.govnih.gov This can lead to inaccurate quantification if not properly addressed. The use of a stable isotope-labeled internal standard like this compound is the preferred approach to compensate for these effects, as the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.govresearchgate.net In the validated method for Metoserpate, matrix-matched calibration curves were used to construct the linear range, a strategy that effectively mitigates matrix effects by ensuring that standards and samples are affected similarly. researchgate.net

Limits of Detection (LOD) and Limits of Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. science.gov For the analysis of Metoserpate in food products, the LOQ must be below the maximum residue limits (MRLs) set by regulatory bodies. The developed method demonstrated sufficient sensitivity for its intended application. researchgate.net

Table 2: Limits of Quantification (LOQ) for Metoserpate

Data from a validated LC-MS/MS method in different food matrices. researchgate.net

Matrix Limit of Quantification (LOQ) Regulatory MRL*
Pork 2 µg/kg 10 µg/kg
Milk 1 µg/kg 10 µg/kg

*Note: Refers to the uniform residual level for compounds without a specific MRL. researchgate.net

Applications in Quantitative Bioanalysis for Research Purposes

The primary application of an analytical method utilizing this compound as an internal standard is for the highly accurate and precise quantification of Metoserpate in biological samples for research and regulatory purposes.

Quantification of Parent Compounds and Metabolites in Biological Matrices (e.g., Animal Tissue, Cell Culture Media)

A validated LC-MS/MS method enables the reliable measurement of Metoserpate residues in complex biological matrices. The method developed by Park et al. (2018) was successfully applied to determine the concentration of Metoserpate in animal tissues intended for consumption, such as pork, as well as in other animal-derived products like milk and eggs. researchgate.netmedscape.com The use of this compound as an internal standard would be critical in these analyses to ensure that results are not skewed by the complex nature of these matrices. researchgate.net

While the literature provides clear evidence for the analysis of Metoserpate in animal tissues, specific applications for its quantification in cell culture media were not found in the reviewed research. However, LC-MS/MS is a standard and powerful technique for the comprehensive analysis of metabolites, nutrients, and drug compounds in cell culture media to monitor cellular processes and optimize biopharmaceutical production. thermofisher.comnih.gov A method using this compound could readily be adapted for such purposes, for instance, in studies investigating the metabolic fate or cellular transport of Metoserpate.

Assessment of Analytical Method Robustness and Reproducibility

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. science.gov Reproducibility refers to the ability of the method to produce consistent results across different laboratories or over an extended period.

The validation data for the Metoserpate analytical method inherently demonstrates its robustness and reproducibility. The consistent performance in terms of precision and accuracy during inter-day validation (measurements taken on different days) confirms the method's reproducibility under the same laboratory conditions. researchgate.netscielo.br The successful validation across multiple, distinct matrices (pork, milk, and egg) further speaks to the method's robustness, showing it can handle variations in sample composition without compromising data quality. researchgate.net The adherence to comprehensive regulatory validation guidelines ensures that the method is well-characterized and reliable for routine analysis. science.govnih.gov

Computational and Mechanistic Investigations Involving Metoserpate Unlabeled Compound, Relevant to Understanding the D3 Analog

In Silico Structural Analysis and Molecular Modeling of Metoserpate (B1676521)

Computational methods are integral to modern drug discovery, offering predictive power and mechanistic insights into molecular interactions. cofc.edu For Metoserpate, these techniques have been employed to explore its structural characteristics and potential as a therapeutic agent.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com VS methods are broadly categorized as either ligand-based or structure-based. ebi.ac.uk

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of molecules known to interact with a target of interest. mdpi.com It relies on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities. mdpi.com Pharmacophore modeling, a key LBVS technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are crucial for biological activity. mdpi.com This pharmacophore model can then be used as a query to screen databases for novel compounds that match these features. mdpi.com

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS methods can be employed. mdpi.com The most common SBVS technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov This method computationally places a ligand into the binding site of a protein and uses a scoring function to estimate the strength of the interaction. mdpi.com

In a study identifying potential inhibitors for Tumor Necrosis Factor-alpha (TNFα), a key mediator in inflammation, Metoserpate was identified from a pool of compounds structurally similar to yohimbine (B192690), demonstrating a ligand-based approach. nih.gov

Molecular docking has been specifically used to investigate the interaction between Metoserpate and TNFα, a protein implicated in the pathogenesis of Alzheimer's disease. nih.gov The goal of these studies is to predict the binding mode and affinity of the ligand within the protein's active site. nih.gov

In one such study, Metoserpate was docked into the binding site of TNFα (PDB ID: 2AZ5). nih.govnih.gov The results indicated a stable interaction, suggesting that Metoserpate could act as an inhibitor of TNFα. nih.gov The binding affinity was evaluated using scoring functions, which provide a numerical estimate of the binding strength. nih.gov

Table 1: Molecular Docking Interaction of Metoserpate with TNFα nih.gov
LigandTarget ProteinKey Interacting ResiduesTypes of InteractionsPredicted Binding Affinity (Hyde Score)
MetoserpateTNFαGln102Hydrogen Bond, Pi-Alkyl, Cation-Pi-1.0 kJ/mol (for a similar compound, Yohimbine)

The interactions observed included conventional hydrogen bonds, non-conventional hydrogen bonds, pi-alkyl interactions, and cation-pi interactions, which collectively contribute to the stability of the ligand-protein complex. nih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are computational methods that analyze the physical movements of atoms and molecules, providing insights into the stability of the binding and any conformational changes that may occur. nih.govspringernature.com

Table 2: Molecular Dynamics Simulation Parameters for Metoserpate-TNFα Complex nih.gov
ParameterValue
Simulation Time100 ns (100,000 ps)
SoftwareGROMACS
Key FindingStable and reliable interaction observed

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgwikipedia.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined biological activities. wikipedia.orgnih.gov

The general form of a QSAR model can be expressed as: Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

For a compound like Metoserpate, a QSAR study would involve a set of structurally similar molecules with known activities against a specific target. Descriptors such as molecular weight, lipophilicity (logP), molar volume, and electronic properties would be calculated for each molecule. longdom.orgnih.gov Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds based on their structural features. nih.govresearchgate.net While specific QSAR studies for Metoserpate are not detailed in the provided context, this methodology represents a powerful tool for optimizing its structure to enhance its therapeutic effects. nih.gov

In Vitro Metabolic Pathway Elucidation of Metoserpate

Understanding how a compound is metabolized is crucial in drug development. In vitro metabolism studies are conducted to identify the metabolic pathways and the enzymes responsible for the biotransformation of a drug candidate. bioivt.com These studies often utilize subcellular fractions from the liver, the primary site of drug metabolism. nih.gov

To study the metabolic fate of Metoserpate, in vitro assays using liver subcellular fractions such as microsomes and S9 fractions are employed. bioivt.comnih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum obtained through differential centrifugation of liver homogenate. nih.gov They are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com Incubating Metoserpate with liver microsomes in the presence of necessary cofactors (like NADPH) can reveal oxidative metabolic pathways. nih.govhyphadiscovery.com

S9 Fractions: The S9 fraction is the supernatant obtained after a 9,000g centrifugation of the liver homogenate. nih.gov It contains both microsomes and the cytosol. mdpi.com This means it includes not only the Phase I enzymes found in microsomes but also the Phase II conjugating enzymes (such as glucuronosyltransferases and sulfotransferases) present in the cytosol. mdpi.com Using the S9 fraction provides a more comprehensive picture of metabolism, encompassing both Phase I and Phase II reactions. mdpi.com

In a typical experiment, Metoserpate would be incubated with either human liver microsomes (HLM) or human liver S9 fractions (HLS9). nih.gov The reaction mixture is then analyzed, often using techniques like liquid chromatography-mass spectrometry (LC-MS), to identify and characterize the metabolites formed. mdpi.com This allows for the elucidation of the biotransformation pathways, such as hydroxylation, demethylation, or glucuronidation, that Metoserpate undergoes. bioivt.comnih.gov

Characterization of Enzyme Kinetics and Isoform Contributions (e.g., Cytochrome P450 enzymes)

The metabolic fate of a drug is a critical determinant of its efficacy and safety, with the cytochrome P450 (CYP) family of enzymes playing a central role in this process. nih.govmdpi.com These enzymes are responsible for the oxidative metabolism of a vast number of pharmaceuticals. mdpi.comnih.gov Understanding the kinetics of these enzymatic reactions is fundamental to predicting a drug's behavior in the body.

Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined to describe the interaction between a drug and a specific enzyme. nih.gov These parameters help predict the concentration-dependent rate of metabolism and potential drug-drug interactions. nih.gov The process typically involves incubating the compound (Metoserpate) at various concentrations with in vitro systems containing specific CYP enzymes, such as recombinant enzymes or human liver microsomes, and measuring the rate of metabolite formation. springernature.com

Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a drug's metabolism is a key objective. nih.govspringernature.com This "reaction phenotyping" is critical because genetic polymorphisms in CYP enzymes can lead to significant inter-individual differences in drug metabolism, affecting patient outcomes. springernature.com Furthermore, since some CYP isoforms are inducible or can be inhibited by other drugs, knowing the specific enzymes involved is essential for predicting potential drug-drug interactions. nih.govclinpgx.org For instance, studies on metoprolol (B1676517) have shown that while CYP2D6 is the dominant metabolizing enzyme, other isoforms like CYP3A4, 2B6, and 2C9 also contribute to its degradation. nih.govclinpgx.org An integrated approach using recombinant CYPs, human liver microsomes, and specific chemical inhibitors is often employed to elucidate the contribution of each major isoform. springernature.com

Assessment of Metabolic Stability in In Vitro Systems

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. This parameter is a key component of early drug discovery, as it influences crucial pharmacokinetic properties like half-life, oral bioavailability, and clearance. nih.govbioivt.com In vitro assays provide a rapid and cost-effective means to assess this stability. nuvisan.com

The most common in vitro systems for these assays are liver microsomes and hepatocytes. bioivt.comnuvisan.com Liver microsomes are subcellular fractions that are rich in CYP enzymes and are primarily used to assess Phase I metabolism. domainex.co.uk Hepatocytes, which are intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive view of cellular metabolism. bioivt.com

The standard procedure involves incubating the test compound (Metoserpate) with either microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYPs) at 37°C. domainex.co.ukresearchgate.net Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.ukmercell.com From the rate of disappearance of the parent compound, key parameters are calculated:

In Vitro Half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of biological fluid cleared of the drug per unit of time, per unit of protein (for microsomes) or number of cells (for hepatocytes). nuvisan.commercell.com

These in vitro data are crucial for ranking compounds during lead optimization and for predicting in vivo hepatic clearance in humans and preclinical species. nuvisan.com

Below is an illustrative data table showing hypothetical metabolic stability results for a compound like Metoserpate across different species, which is critical for selecting appropriate animal models for further studies. bioivt.com

SpeciesIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver Microsomes4515.4
RatLiver Microsomes2527.7
DogLiver Microsomes6011.6
MonkeyLiver Microsomes5213.3
MouseLiver Microsomes1546.2

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Non-Human Models

Application of Metoserpate-d3 in Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion)

Pharmacokinetic (PK) studies are essential to characterize how an organism handles a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). msdvetmanual.comveteriankey.com These studies are typically conducted in animal models, such as rats, before human trials to understand the time course of drug concentrations in the body. nih.gov

The use of a deuterated internal standard, such as this compound, is a common and critical practice in the bioanalytical methods (typically LC-MS/MS) used for PK studies. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing some hydrogen atoms with deuterium on the Metoserpate molecule makes it slightly heavier. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, but it does not typically alter the compound's chemical and physiological behavior. Using this compound as an internal standard helps to correct for variability during sample preparation and analysis, thereby increasing the accuracy and precision of the measurement of the unlabeled drug in biological samples like plasma, urine, and tissues.

In a typical preclinical PK study, the drug is administered to animals (e.g., rats) via different routes, such as intravenous (IV) and oral (PO). mdpi.com Blood samples are collected at various time points, and the drug concentration in the plasma is quantified. nih.gov This data is used to calculate key PK parameters:

Cmax: The maximum plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total drug exposure over time.

t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half. nih.gov

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body. mdpi.com

The following table provides an example of pharmacokinetic parameters that might be obtained from a single-dose study in rats.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose2 mg/kg10 mg/kg
Cmax (ng/mL)550210
Tmax (h)0.11.5
AUC (ng·h/mL)8501275
t½ (h)3.53.8
Bioavailability (%)10030

Comparative Metabolic Profiles across Species (e.g., In Vivo in Animal Models vs. In Vitro Systems)

Significant differences in drug metabolism can exist between species, which can impact the translation of toxicology and efficacy data from animal models to humans. nih.govnih.gov Therefore, it is crucial to compare the metabolic profiles of a drug candidate across different preclinical species (e.g., rat, dog, monkey) and compare these with human-derived in vitro systems. bioivt.comeuropa.eu The goal is to select animal species for pivotal safety studies that are metabolically most similar to humans, ensuring that they are exposed to a similar profile of metabolites. bioivt.com

These comparative studies aim to identify both qualitative (what metabolites are formed) and quantitative (how much of each metabolite is formed) differences. bioivt.com Discrepancies often arise due to variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly CYP isoforms, among species. nih.govlongdom.org For example, a metabolite that is major in humans might be minor or absent in rats, or vice versa. europa.eu

Furthermore, comparing in vivo metabolic profiles from animal studies with in vitro results from hepatocytes or microsomes helps establish an in vitro-in vivo correlation (IVIVC). europa.eumdpi.com A good correlation enhances confidence that the in vitro systems can reliably predict in vivo outcomes. researchgate.net However, discrepancies can occur; for instance, in vitro systems might fail to capture the full range of metabolites formed in vivo due to the absence of certain pathways or cofactors, or because a drug has extrahepatic clearance pathways not accounted for in liver-based systems. mdpi.com

Impurity Profiling and Chemical Stability Studies

Characterization of Degradation Products and Pathways of Metoserpate

Chemical stability is a critical quality attribute of any drug substance. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. researchgate.net Therefore, regulatory agencies require comprehensive stability testing to identify potential degradation products and understand the pathways through which they are formed. jocpr.com

This is achieved through forced degradation or stress testing studies. In these studies, the drug substance (Metoserpate) is exposed to a variety of harsh conditions that accelerate degradation, such as:

Acid and Base Hydrolysis: Exposure to acidic and basic solutions.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Photolysis: Exposure to UV or fluorescent light.

Thermal Stress: Exposure to high temperatures. nih.gov

Samples from these stress conditions are then analyzed using a validated stability-indicating analytical method, typically a chromatographic technique like HPLC or UPLC. rsc.orgnih.gov A stability-indicating method is one that can separate the intact drug from all its degradation products and process-related impurities. nih.gov

The peaks corresponding to degradation products are further investigated to elucidate their chemical structures, often using mass spectrometry (MS) to determine their molecular weight and fragmentation patterns. nih.gov This information allows for the proposal of degradation pathways. Understanding these pathways is crucial for developing appropriate manufacturing processes, selecting suitable packaging, and defining storage conditions to ensure the drug product remains stable and safe throughout its shelf life. nih.gov

Evaluation of this compound Stability under Various Environmental and Storage Conditions

The stability of a deuterated compound like this compound is a critical parameter that influences its shelf-life, storage, and handling procedures, ensuring its integrity for use as an internal standard in analytical studies. While specific experimental stability data for this compound is not extensively documented in publicly available literature, the stability of analogous compounds under various conditions can provide valuable insights. The stability of chemical compounds is generally influenced by factors such as temperature, light, humidity, and pH.

For many pharmaceutical compounds, storage at low temperatures, such as 4 °C (refrigerated) or -20 °C (frozen), significantly slows down degradation processes. Studies on other complex molecules have shown that degradation can still occur at these temperatures, albeit at a much slower rate compared to ambient conditions. For instance, in a study on vitamin D3, refrigeration at 4 °C was shown to slow degradation, with only a slight improvement in stabilization when stored at -20 °C.

Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to the formation of isomers or degradation products. Therefore, it is standard practice to store light-sensitive compounds in amber vials or in the dark to minimize photodegradation.

The pH of the medium in which a compound is stored can also play a crucial role in its stability. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. For example, the stability of vitamin B12 is known to be compromised in acidic media.

To provide a comprehensive overview, the following tables outline hypothetical stability data for this compound based on typical stability testing protocols for analogous pharmaceutical compounds. These tables are illustrative and aim to represent the kind of data generated in stability studies.

Table 1: Illustrative Long-Term Stability of this compound at Various Temperatures

Storage ConditionTime PointPurity (%)
-20°C 0 Months99.8
6 Months99.7
12 Months99.6
24 Months99.5
4°C 0 Months99.8
6 Months99.5
12 Months99.2
24 Months98.8
25°C / 60% RH 0 Months99.8
6 Months98.0
12 Months96.5
24 Months93.0

Table 2: Illustrative Photostability of this compound

ConditionExposure DurationPurity (%)
Dark Control 0 Hours99.8
24 Hours99.7
Light Exposure (ICH Q1B) 0 Hours99.8
6 Hours98.5
12 Hours97.2
24 Hours95.0

Table 3: Illustrative Stability of this compound in Different pH Buffers at 25°C

pHTime PointPurity (%)
pH 3 (Acidic) 0 Hours99.8
24 Hours97.5
48 Hours95.2
pH 7 (Neutral) 0 Hours99.8
24 Hours99.6
48 Hours99.4
pH 9 (Basic) 0 Hours99.8
24 Hours98.0
48 Hours96.1

These illustrative data tables underscore the importance of controlled storage conditions to maintain the purity and integrity of this compound. The findings emphasize that for optimal stability, this compound should be stored at low temperatures, protected from light, and in a neutral pH environment.

Emerging Research Applications and Future Perspectives of Metoserpate D3

Integration with Multi-Omics Approaches in Preclinical Research

The use of stable isotope-labeled compounds like Metoserpate-d3 is becoming increasingly integral to multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. In preclinical research, this compound can serve as a superior internal standard for quantitative mass spectrometry, enabling precise and accurate measurement of Metoserpate (B1676521) and its metabolites in complex biological matrices.

The integration of deuterated standards in multi-omics workflows allows for the reliable quantification of endogenous molecules, helping researchers to understand the metabolic pathways affected by a drug candidate. nih.govmdpi.commdpi.com For instance, in a preclinical study investigating the effects of Metoserpate, this compound could be used to accurately quantify the parent drug and its metabolic products in various tissues. This quantitative data can then be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to elucidate the drug's mechanism of action and potential off-target effects. nih.govresearchgate.net

Table 1: Application of Deuterated Standards in Multi-Omics Research

Omics Field Application of Deuterated Standards (e.g., this compound) Research Insight Gained
Metabolomics Precise quantification of drug metabolites and endogenous small molecules. Understanding of metabolic pathways, drug metabolism, and identification of biomarkers.
Proteomics Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics. Accurate measurement of protein expression changes in response to drug treatment.

| Transcriptomics | Indirectly, by providing accurate quantitative data for correlation with gene expression changes. | Linking metabolic changes to gene regulation and understanding drug mechanisms of action. |

Advancements in Micro-Sampling and Miniaturized Analytical Platforms Using Deuterated Standards

Micro-sampling techniques, such as dried blood spot (DBS) and volumetric absorptive microsampling (VAMS), are gaining prominence in preclinical and clinical studies due to their minimally invasive nature and the small sample volumes required. nih.gov These techniques are particularly advantageous in studies involving small animals or pediatric populations. The accuracy of analytical methods using these miniaturized platforms heavily relies on the use of high-quality internal standards.

This compound is an ideal internal standard for micro-sampling applications. Its physicochemical properties are nearly identical to the non-deuterated Metoserpate, ensuring that it behaves similarly during sample collection, extraction, and analysis. This minimizes variability and matrix effects, which can be more pronounced with small sample volumes. clearsynth.comscispace.com The use of deuterated standards like this compound in conjunction with highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of analytes from just a few microliters of blood. lcms.cz

Table 2: Advantages of Using Deuterated Standards in Micro-Sampling

Feature Advantage
Minimal Isotope Effect Co-elution with the analyte in chromatography, ensuring accurate quantification.
High Sensitivity Enables precise measurement from very small sample volumes.
Reduced Matrix Effects Compensates for variations in sample composition, improving data reliability.

| Improved Accuracy & Precision | Leads to more robust and reproducible analytical methods. clearsynth.com |

Potential for Novel Applications in Environmental or Food Safety Research

The detection and quantification of contaminants in environmental and food samples are critical for public health. Deuterated compounds are increasingly used as internal standards in these fields to ensure the accuracy of analytical measurements. lcms.czzeochem.com While Metoserpate itself is not a common environmental or food contaminant, the principles of using its deuterated analog can be applied to the analysis of other structurally related indole (B1671886) alkaloids or pharmaceutical residues that may be present in the environment or food chain.

For example, if a specific indole alkaloid is identified as a potential contaminant in water or a food product, a deuterated version of that compound, synthesized using similar methods to this compound, would be the gold standard for its quantitative analysis. This approach allows for the accurate monitoring of contaminant levels, helping to enforce safety regulations and protect consumers. acs.orgresearchgate.net The use of deuterated internal standards helps to overcome the challenges posed by complex sample matrices, such as soil, water, or various food products, which can interfere with the analytical signal. clearsynth.com

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Analogs

The synthesis of complex deuterated molecules like this compound presents both challenges and opportunities. Indole alkaloids have intricate molecular structures, and the introduction of deuterium (B1214612) at specific, stable positions requires sophisticated synthetic strategies. acs.orgacs.orgorgsyn.orgresearchgate.netnih.gov

Challenges:

Stereospecificity: Maintaining the correct stereochemistry during the deuteration process is crucial, as even minor changes can affect the molecule's biological activity and its behavior as an internal standard.

Isotopic Purity: Achieving high isotopic enrichment (typically >98%) is essential to avoid cross-signal interference from the unlabeled compound. tandfonline.com

Cost and Scalability: The synthesis of complex deuterated compounds can be expensive and difficult to scale up, which may limit their availability for widespread research. musechem.com

Opportunities:

Improved Analytical Methods: The availability of high-purity deuterated standards drives the development of more sensitive and reliable analytical methods for a wide range of compounds. clearsynth.com

Enhanced Drug Development: Deuterated versions of drugs, a concept known as "deuterium switching," can exhibit improved pharmacokinetic profiles, leading to the development of safer and more effective medications. musechem.comnih.gov The synthetic expertise gained from producing complex deuterated standards can be applied to this area of drug discovery.

Advancements in Synthetic Chemistry: The demand for complex deuterated analogs pushes the boundaries of synthetic organic chemistry, leading to the development of novel deuteration techniques. acs.orgorgsyn.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.